molecular formula C25H22F6N4O4S B15142568 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4

Cat. No.: B15142568
M. Wt: 592.5 g/mol
InChI Key: LXJWSKYRBBWSED-LNFUJOGGSA-N
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Description

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 is a derivative of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the pyridine ring: This involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions.

    Methylation: The pyridine derivative is then methylated using methylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the stomach lining. This inhibition reduces the production of stomach acid. The molecular targets include the cysteine residues on the proton pump, which are covalently modified by the compound, leading to enzyme inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 is unique due to its deuterium labeling (d4), which makes it valuable in research involving isotopic labeling studies. This labeling can help in understanding the metabolic pathways and pharmacokinetics of proton pump inhibitors .

Properties

Molecular Formula

C25H22F6N4O4S

Molecular Weight

592.5 g/mol

IUPAC Name

4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole

InChI

InChI=1S/C25H22F6N4O4S/c1-15-18(32-9-7-21(15)38-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)40(36,37)12-19-16(2)22(8-10-33-19)39-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D

InChI Key

LXJWSKYRBBWSED-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H]

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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